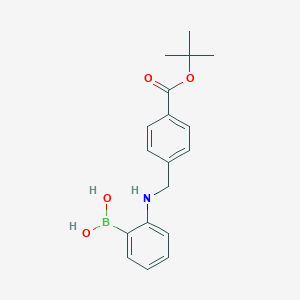![molecular formula C12H11NO2 B7947029 1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)
1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol It is a solid at room temperature and is known for its unique structure, which includes an azepino-indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydroazepino[3,2,1-HI]indole-1-carboxylic acid ethyl ester: This compound has a similar azepino-indole core but differs in its functional groups.
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-HI]indole: Another compound with a similar core structure but different substituents.
Uniqueness
1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
IUPAC Name |
1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-3,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-7-13-11(15)6-2-4-8-3-1-5-9(10)12(8)13/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTUUECWVKYWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)CN3C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946969.png)
![benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946978.png)
![8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946985.png)
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)
![8-(Furan-3-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946996.png)

![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)




